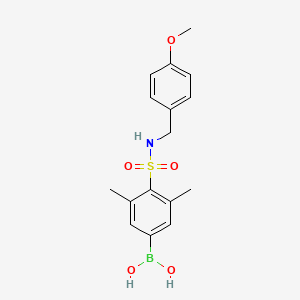
(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one approach includes the reaction of an aromatic diamine with HCl in 2-ethoxyethanol at 100 °C for 2 hours. Subsequently, 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid is added, along with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM), in 2-ethoxyethanol at room temperature for 18 hours .
Chemical Reactions Analysis
(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid is primarily used as a proteasome inhibitor in anticancer therapy. It inhibits proteasomal degradation, leading to the accumulation of ubiquitinated proteins and cell death. Additionally, boronic acids have been investigated for antibacterial, antiviral, and sensor applications .
Applications De Recherche Scientifique
Tetraarylpentaborates Formation
The compound plays a role in the formation of tetraarylpentaborates through reactions with aryloxorhodium complexes. These complexes exhibit unique structural and chemical properties, which are significant for understanding boron chemistry and its applications in creating new materials and catalysts (Nishihara, Nara, & Osakada, 2002).
Fluorescent Complexes Formation
Another application involves the formation of fluorescent complexes with boric acid, demonstrating potential uses in fluorescence spectroscopy and analytical chemistry to determine trace amounts of boron (Marcantonatos & Monnier, 1965).
Imine Formation
The compound is also involved in a general method for imine formation, highlighting its utility in organic synthesis and potential applications in developing pharmaceuticals and fine chemicals (Reeves et al., 2015).
Metabolism Studies
It finds applications in studying the metabolism of psychedelic substances, offering insights into the metabolic pathways of N-2-methoxybenzylated compounds. This research could be vital for drug development and understanding the pharmacokinetics of new psychoactive substances (Šuláková et al., 2021).
Synthesis of Novel Scaffolds
The compound is utilized in synthesizing new chemical scaffolds, such as imidazo[1,5-a]imidazole-2-one derivatives, through Suzuki–Miyaura cross-coupling reactions. This application underscores its significance in medicinal chemistry and the development of new therapeutic agents (Loubidi et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
[4-[(4-methoxyphenyl)methylsulfamoyl]-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO5S/c1-11-8-14(17(19)20)9-12(2)16(11)24(21,22)18-10-13-4-6-15(23-3)7-5-13/h4-9,18-20H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBYPCDQRZNITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)
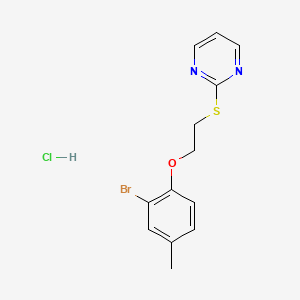
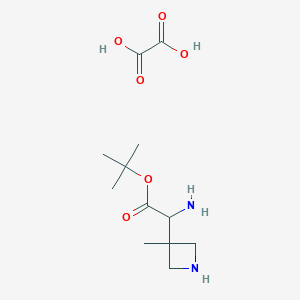
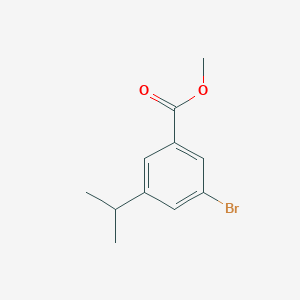
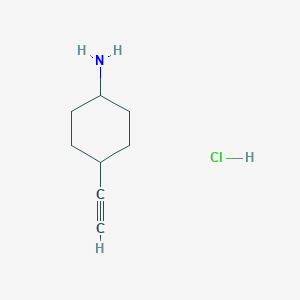
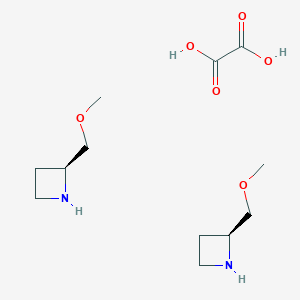
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B1472924.png)
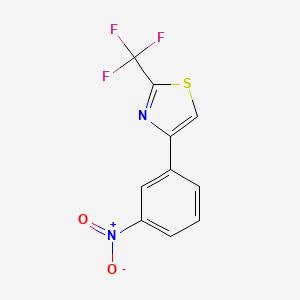
![Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1472926.png)
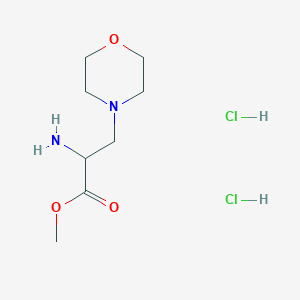
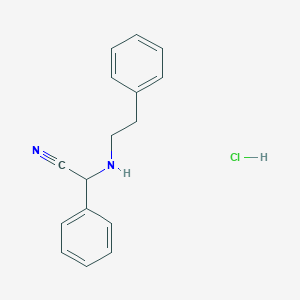
![2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1472931.png)
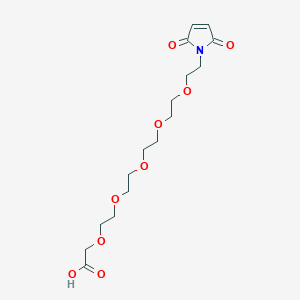
![1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472933.png)